Cas no 1821712-18-8 ((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine)

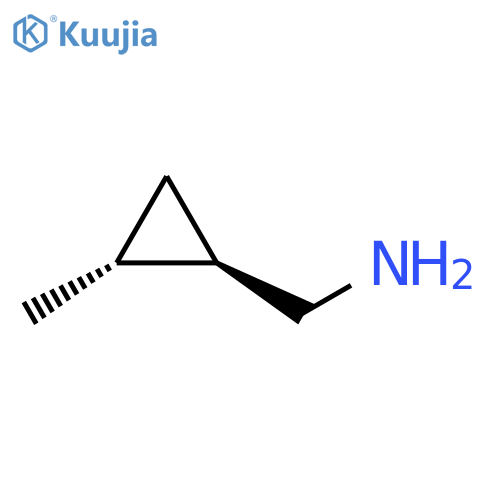

1821712-18-8 structure

商品名:(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

CAS番号:1821712-18-8

MF:C5H11N

メガワット:85.1475412845612

MDL:MFCD19215859

CID:5191855

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine 化学的及び物理的性質

名前と識別子

-

- (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

-

- MDL: MFCD19215859

- インチ: 1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1

- InChIKey: BRWRRWXQMCPPRZ-UHNVWZDZSA-N

- ほほえんだ: [C@@H]1(CN)C[C@H]1C

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1123613-1g |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 1g |

$2105 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1123613-5g |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 5g |

$7705 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1123613-5g |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 5g |

$7705 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123613-500mg |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 500mg |

$1115 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1123613-500mg |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 500mg |

$1115 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1123613-1g |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 1g |

$2105 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1123613-500mg |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 500mg |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123613-1g |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 1g |

$2105 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123613-5g |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |

1821712-18-8 | 95% | 5g |

$7705 | 2025-03-01 |

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1821712-18-8 ((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量